Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate” can be predicted based on its molecular structure. It has a molecular weight of 302.37, a predicted density of 1.21±0.1 g/cm3, and a predicted boiling point of 439.8±45.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors A study reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, employing a streamlined synthesis strategy. Key steps included regioselective alkylation, Curtius rearrangement, and Parham-type cyclization, leading to novel ACC inhibitors (Huard et al., 2012).
Characterization of Cyclic Amino Acid Ester Another study focused on synthesizing and characterizing the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, using single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Potential Pharmacological Activities
Antibacterial Agents Research into fluoro-naphthyridines as antibacterial agents included the synthesis of compounds with varying substituents, demonstrating potent in vitro and in vivo antibacterial activities. This study highlights the structural modification approach to enhance antibacterial efficacy (Bouzard et al., 1992).
Antitumor Activity A methodology for synthesizing (E)-8′-arylidene-5′,6′,7′,8′-tetrahydrospiro[oxindole-3,4′-pyrano[3,2-c]pyridin] derivatives via a mild and efficient one-pot procedure was developed, with the compounds showing potential antitumor activity in various human carcinoma cell lines (Wang et al., 2014).
properties
IUPAC Name |
tert-butyl 5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)11-13-12(14(17)20)5-4-8-18-13/h4-5,8H,6-7,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMEFZYFPCYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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